BenchChemオンラインストアへようこそ!

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione

Aflatoxin biosynthesis Enzyme specificity Secondary metabolism

The compound 1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione, systematically known as (S)-5'-oxoaverantin (OAVN), is a chiral hydroxyanthraquinone belonging to the polyketide class. It functions as a defined biosynthetic intermediate in the aflatoxin pathway of Aspergillus parasiticus, positioned specifically between 5'-hydroxyaverantin (HAVN) and averufin (AVR), where it serves as the sole substrate for the enzyme 5'-oxoaverantin cyclase (EC 4.2.1.142).

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 647839-29-0
Cat. No. B13140233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione
CAS647839-29-0
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O
InChIInChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3
InChIKeyJJDSVOQKAOJVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Oxoaverantin (CAS 647839-29-0): Core Identity and Procurement Relevance of This Aflatoxin Pathway Intermediate


The compound 1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione, systematically known as (S)-5'-oxoaverantin (OAVN), is a chiral hydroxyanthraquinone belonging to the polyketide class [1]. It functions as a defined biosynthetic intermediate in the aflatoxin pathway of Aspergillus parasiticus, positioned specifically between 5'-hydroxyaverantin (HAVN) and averufin (AVR), where it serves as the sole substrate for the enzyme 5'-oxoaverantin cyclase (EC 4.2.1.142) [2]. The compound possesses a 1-hydroxy-5-oxohexyl substituent at position 2 of the tetrahydroxyanthraquinone core, distinguishing it structurally from the reduced methylene analog averantin. Its role as both a pathway intermediate and an aglycone in bioactive natural products such as quinofuracin D underpins its scientific utility in aflatoxin research and natural product chemistry [3].

Why Closely Related Aflatoxin Intermediates Cannot Substitute for 5'-Oxoaverantin (CAS 647839-29-0) in Research or Screening


Generic substitution of (S)-5'-oxoaverantin with structurally similar aflatoxin pathway intermediates such as averantin, 5'-hydroxyaverantin, or averufin introduces enzymatic and functional non-equivalence that can invalidate experimental outcomes. Each intermediate occupies a distinct, non-interchangeable node in the aflatoxin biosynthetic cascade [1]. OAVN is the only intermediate that undergoes spontaneous intramolecular ketalization to averufin under non-enzymatic conditions, a chemical lability absent in its reduced precursor 5'-hydroxyaverantin and its downstream product averufin [2]. Moreover, when these aglycones are incorporated into bioactive glycoside scaffolds such as the quinofuracins, the choice of aglycone directly determines the degree of p53-dependent cytotoxicity observed in human glioblastoma cells, with 5'-oxoaverantin-derived quinofuracin D exhibiting a distinct p53-dependency profile compared to averantin-derived quinofuracins A–C [3]. These differences render simple analog substitution inappropriate for targeted pathway interrogation, inhibitor screening, or structure–activity relationship studies.

Quantitative Differentiation Evidence for (S)-5'-Oxoaverantin vs. Closest Analogs: A Procurement-Focused Guide


Enzymatic Specificity: 5'-Oxoaverantin vs. 5'-Hydroxyaverantin as Substrate for OAVN Cyclase

In the aflatoxin biosynthetic pathway, the conversion of 5'-oxoaverantin to averufin is catalyzed exclusively by 5'-oxoaverantin cyclase (EC 4.2.1.142), an enzyme that does not accept 5'-hydroxyaverantin (HAVN) as a substrate [1]. The prior step, catalyzed by HAVN dehydrogenase (EC 1.1.1.352), uses NAD+ as a cofactor to oxidize HAVN to OAVN with strict substrate specificity [2]. In a vbs deletion mutant of Aspergillus parasiticus (SYS-4), the loss of OAVN cyclase activity led to substantial accumulation of OAVN alongside HAVN and averantin, demonstrating the irreplaceability of each intermediate in the linear pathway [1].

Aflatoxin biosynthesis Enzyme specificity Secondary metabolism

Chemical Lability: Spontaneous Ketalization of 5'-Oxoaverantin vs. Stability of Averantin

Unlike the methylene analog averantin and the alcohol precursor 5'-hydroxyaverantin, (S)-5'-oxoaverantin undergoes rapid non-enzymatic intramolecular ketalization to form averufin [1]. This spontaneous reaction, which also occurs as a side activity of versiconal cyclase (EC 4.2.1.143), imposes specific handling requirements for OAVN that are not applicable to averantin [2]. The 5'-oxo group is the structural determinant of this reactivity; averantin, bearing a methylene at C-5', does not undergo spontaneous cyclization.

Chemical stability Intramolecular ketalization Handling conditions

p53-Dependent Cytotoxicity: Quinofuracin D (5'-Oxoaverantin Aglycone) vs. Quinofuracin A (Averantin Aglycone)

In human glioblastoma LNZTA3 cells, the glycoside quinofuracin D, which bears a 5'-oxoaverantin aglycone, exhibited strict p53-dependent growth suppression: no growth inhibition was observed in the absence of p53 even at concentrations exceeding 100 µM [1]. In contrast, quinofuracin A, bearing an averantin aglycone, showed an IC50 of 6.2 µM in the presence of p53 and 32 µM in the absence of p53 (MTT assay, 72 h), indicating a less stringent but still present p53-dependency [1]. Quinofuracins B and C, also containing averantin aglycones, displayed IC50 values similar to quinofuracin A [1].

p53-dependent growth suppression Glioblastoma Natural product glycosides

Cofactor Independence of Downstream Enzymatic Conversion: OAVN Cyclase vs. HAVN Dehydrogenase

The enzyme OAVN cyclase (EC 4.2.1.142), which converts 5'-oxoaverantin to averufin, operates without any cofactor requirement, as demonstrated by purification of the homodimeric 79-kDa enzyme from Aspergillus parasiticus cytosol [1]. In contrast, the upstream enzyme HAVN dehydrogenase (EC 1.1.1.352), which converts HAVN to OAVN, strictly requires NAD+ (not NADP+) as a cofactor and is a homodimer of 28-kDa subunits [1]. This difference means that OAVN cyclase activity can be assayed in crude lysates without supplemental cofactors, simplifying experimental design when using OAVN as the substrate.

Cofactor requirement Enzyme purification Biochemical characterization

Optimal Use Cases for (S)-5'-Oxoaverantin (CAS 647839-29-0) in Research and Industrial Settings


Aflatoxin Pathway Enzyme Inhibition Screening

The exclusive role of (S)-5'-oxoaverantin as the substrate for OAVN cyclase (EC 4.2.1.142) makes the compound indispensable for high-throughput or focused inhibitor screens targeting this enzyme. Because the enzyme is cofactor-independent [1], assays can be configured with minimal components (OAVN, enzyme, buffer), reducing interference from NAD+/NADH redox cycling that complicates HAVN dehydrogenase assays. Compounds that block the OAVN → AVR step, or compounds that mimic OAVN and act as competitive inhibitors, are of interest for aflatoxin contamination control in food and feed [2].

p53-Dependent Anticancer Lead Discovery Using 5'-Oxoaverantin Scaffolds

The glycoside quinofuracin D, which incorporates the 5'-oxoaverantin aglycone, demonstrates near-absolute p53-dependent growth suppression in LNZTA3 glioblastoma cells (no activity in p53-null cells at >100 µM) [1]. This distinct pharmacological profile makes OAVN-containing glycosides attractive starting points for developing p53-pathway-selective anticancer agents. Researchers screening natural product libraries or designing semi-synthetic analogs for p53-dependent cytotoxicity should prioritize OAVN-derived scaffolds over averantin-derived analogs when a binary on/off p53-dependency is desired, rather than the graded p53-preference seen with averantin-based glycosides (IC50 6.2 µM p53+ vs. 32 µM p53−) [1].

Aflatoxin Biosynthetic Pathway Reconstitution and Intermediate Trapping Studies

In gene deletion studies of Aspergillus parasiticus, the accumulation of OAVN alongside other intermediates serves as a specific biochemical signature of OAVN cyclase (vbs) gene inactivation [1]. Researchers working on pathway reconstitution, metabolic engineering of aflatoxin-free strains, or diagnostic detection of aflatoxigenic fungi require authentic OAVN as an analytical reference standard. Its characteristic LC-MS profile and spontaneous conversion to averufin under certain conditions [2] necessitate that procurement includes certificates of analysis documenting purity and averufin content.

Structural Biology of Anthraquinone-Modifying Enzymes

The homodimeric OAVN cyclase (79-kDa subunits) that processes 5'-oxoaverantin is structurally and functionally distinct from the homodimeric HAVN dehydrogenase (28-kDa subunits) [1]. Co-crystallization or cryo-EM studies of OAVN cyclase with its native substrate OAVN require the compound in high purity and defined stereochemistry (S-configuration at C-1'). The absence of cofactor requirement for the cyclase reaction simplifies structural studies, as the enzyme–substrate complex can be formed without nucleotide cofactors that might complicate crystallization or obscure binding site analysis.

Quote Request

Request a Quote for 1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.